Ethyl pyrrolidine-2-carboxylate hydrochloride
Description
Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and vital structural motif in organic chemistry. nih.govfrontiersin.org This scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds, including a wide range of natural products and synthetic drugs. nbinno.com The significance of the pyrrolidine scaffold stems from several key features:
Three-Dimensional Complexity : Unlike flat aromatic rings, the pyrrolidine ring is non-planar and sp³-hybridized. This allows for a greater exploration of three-dimensional space, a feature that is crucial for the specific binding interactions between a drug molecule and its biological target. nih.govresearchgate.net
Stereochemical Richness : The carbons within the pyrrolidine ring can be stereogenic centers, allowing for the creation of multiple stereoisomers. The specific spatial orientation of substituents on the ring can lead to vastly different biological profiles, as enantiomers often interact differently with chiral biological molecules like proteins. nih.govresearchgate.net
Synthetic Versatility : Pyrrolidine and its derivatives are widely used as chiral auxiliaries, ligands for transition metals, and organocatalysts in asymmetric synthesis, enabling the stereoselective creation of complex molecules. nih.govmdpi.com
The pyrrolidine nucleus is a core component of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, as well as the proteinogenic amino acids proline and hydroxyproline. mdpi.comwikipedia.org Its prevalence is further highlighted by its incorporation into many drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
| Drug Name | Therapeutic Class | Role of Pyrrolidine Scaffold |
|---|---|---|
| Captopril | ACE Inhibitor | Core component derived from proline, essential for binding to the angiotensin-converting enzyme. mdpi.com |
| Vildagliptin | Antidiabetic | Contains a cyanopyrrolidine moiety that is key to its mechanism as a DPP-4 inhibitor. mdpi.com |
| Anisomycin | Antibiotic | A naturally occurring pyrrolidine alkaloid that inhibits protein synthesis. frontiersin.org |
| Asunaprevir | Antiviral | Used to treat hepatitis C, it incorporates a substituted pyrrolidine ring in its complex structure. mdpi.com |
| Racetams (e.g., Piracetam) | Nootropics | Characterized by a 2-pyrrolidone core structure, a derivative of pyrrolidine. mdpi.comwikipedia.org |
Role of α-Amino Esters as Versatile Synthetic Intermediates
α-Amino esters are a class of organic compounds that serve as fundamental and versatile intermediates in chemical synthesis. nih.govresearchgate.net They are derivatives of α-amino acids, where the carboxylic acid group has been converted to an ester. This modification protects the carboxyl group while maintaining the reactivity of the α-carbon and the amino group, making them ideal building blocks for a wide array of more complex molecules. nih.gov
The versatility of α-amino esters is demonstrated by their participation in a broad spectrum of chemical reactions:
Peptide Synthesis : They are the foundational units in the construction of peptides and proteins, where the amino group of one α-amino ester is coupled with the activated carboxyl group of another.
Precursors to Noncanonical Amino Acids : α-Amino esters are crucial starting materials for the synthesis of natural and unnatural α-amino acids, which are incorporated into small-molecule therapeutics and used as tools in chemical biology. nih.govacs.org
Asymmetric Synthesis : Chiral α-amino esters are valuable for introducing stereocenters into molecules. They can be alkylated, arylated, or used in Mannich-type reactions to create new carbon-carbon bonds with high stereocontrol. researchgate.netorganic-chemistry.org
Heterocycle Formation : They are key precursors in the synthesis of various nitrogen-containing heterocyclic compounds, including pyrrolidines, piperidines, and lactams.
The presence of the ester group activates the adjacent α-carbon, facilitating reactions such as enolate formation and subsequent alkylation. acs.org Furthermore, the imine derivatives of α-amino esters, known as α-imino esters, are highly reactive electrophiles that readily undergo additions with various nucleophiles. researchgate.netacs.org
| Reaction Type | Description | Resulting Product Class |
|---|---|---|
| N-Alkylation / N-Arylation | Reaction at the nitrogen atom to introduce alkyl or aryl groups. | N-substituted α-amino esters. |
| α-Alkylation / α-Arylation | Formation of a C-C bond at the α-carbon, often via an enolate intermediate. organic-chemistry.org | α,α-Disubstituted amino esters, quaternary amino acids. acs.org |
| Mannich-type Reactions | Addition of a nucleophile (e.g., silyl (B83357) enol ether) to the corresponding imine. organic-chemistry.org | β-Amino esters and related structures. researchgate.net |
| Cycloaddition Reactions | Participation in [3+2] or other cycloadditions to form cyclic structures. acs.org | Highly substituted pyrrolidines and other heterocycles. researchgate.net |
| Reduction | Reduction of the ester group to an alcohol. | β-Amino alcohols. |
| C-H Amination | Direct insertion of a nitrene into the α-C-H bond of an ester. nih.gov | α-Amino esters from simple esters. nih.gov |
Historical Context of Pyrrolidine-2-carboxylate Derivatives in Chemical Synthesis
The history of pyrrolidine-2-carboxylate derivatives is intrinsically linked to the study of the amino acid proline. As a naturally occurring, proteinogenic amino acid, proline (pyrrolidine-2-carboxylic acid) has long been a subject of interest in biochemistry and peptide chemistry. wikipedia.org Its incorporation into synthetic chemistry as a building block began with its availability from the "chiral pool"—a collection of inexpensive, enantiomerically pure natural products.
A pivotal moment in the application of these derivatives was the development of the angiotensin-converting enzyme (ACE) inhibitor Captopril in the 1970s. mdpi.com This was a landmark achievement in rational drug design, where the proline scaffold was specifically chosen to mimic the structure of a peptide substrate of the target enzyme. This success firmly established proline derivatives as valuable templates in medicinal chemistry.
The early 2000s marked another significant turning point with the rise of organocatalysis. Proline itself was discovered to be an effective asymmetric catalyst for various transformations, most notably the aldol (B89426) reaction. This discovery sparked a revolution in synthetic chemistry and led to the development of a vast number of more complex catalysts derived from proline and other pyrrolidine-2-carboxylates. mdpi.com Esters like ethyl pyrrolidine-2-carboxylate became essential starting materials for synthesizing these next-generation organocatalysts, cementing their role not just as structural components but also as functional tools in asymmetric synthesis. nih.gov
Overview of Research Trajectories for Ethyl Pyrrolidine-2-carboxylate Hydrochloride
This compound serves primarily as a stable, crystalline, and synthetically convenient precursor to the free base of ethyl prolinate. sigmaaldrich.com Its research applications are diverse and leverage its identity as a chiral α-amino ester with a pyrrolidine ring. Current and historical research trajectories focus on its use as a versatile building block in several key areas.
One major trajectory is its application in the synthesis of pharmaceutical agents and biologically active molecules. nih.gov It provides a ready-made chiral pyrrolidine core that can be further functionalized. For example, it can be a starting point for creating more complex substituted pyrrolidines, which are themselves important intermediates for drugs targeting a range of diseases. mdpi.comresearchgate.net
Another significant area of research is in the field of asymmetric catalysis. The compound is a common precursor for the synthesis of more elaborate chiral ligands used in transition-metal catalysis and for the development of novel proline-based organocatalysts. mdpi.com The ethyl ester group can be readily modified or reduced to an alcohol (prolinol), providing a handle for attaching other functional groups to create bidentate ligands or more complex catalytic scaffolds.
Furthermore, it is used in fundamental studies of cycloaddition reactions, where it or its derivatives can react with dipolarophiles to generate complex, stereochemically rich heterocyclic systems. researchgate.net These studies are crucial for developing new synthetic methodologies to build molecular complexity efficiently. The hydrochloride salt form ensures stability and ease of handling, making it a reliable starting material for multi-step synthetic sequences.
| Research Area | Specific Application | Example Target Molecules or Systems |
|---|---|---|
| Pharmaceutical Synthesis | Chiral building block for active pharmaceutical ingredients (APIs). | ACE inhibitors, antiviral agents, central nervous system drugs. mdpi.com |
| Asymmetric Catalysis | Precursor for chiral ligands and organocatalysts. | Substituted prolinols, chiral diamines, peptide-based catalysts. mdpi.comnih.gov |
| Methodology Development | Substrate in the development of new synthetic reactions. | Complex heterocyclic scaffolds via cycloaddition reactions. researchgate.net |
| Peptidomimetics | Starting material for creating modified peptide structures. | Molecules with constrained conformations that mimic peptide secondary structures. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGQVVONTYHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1569642-87-0 | |
| Record name | ethyl pyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for Ethyl Pyrrolidine 2 Carboxylate Hydrochloride
Classical Esterification and Salt Formation Approaches
The most traditional and direct method for preparing ethyl pyrrolidine-2-carboxylate hydrochloride is through the acid-catalyzed esterification of proline, followed by the formation of the hydrochloride salt. This approach is often accomplished using the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. sciencemadness.org
In a typical procedure, L-proline is suspended in anhydrous ethanol (B145695). A dry acid, most commonly hydrogen chloride (HCl) gas, is then bubbled through the mixture. sciencemadness.org The HCl serves a dual purpose: it catalyzes the esterification reaction between the carboxylic acid group of proline and ethanol, and it also protonates the secondary amine of the pyrrolidine (B122466) ring to form the stable hydrochloride salt in situ. sciencemadness.org The reaction is driven to completion by the excess of ethanol. Upon completion, the solvent is evaporated, and the desired this compound can often be precipitated as a solid by adding a non-polar solvent like diethyl ether. sciencemadness.org
Alternative acid catalysts and reagents can also be employed. Thionyl chloride (SOCl₂) is a common alternative, which reacts with ethanol to generate HCl in situ, thereby catalyzing the reaction. sciencemadness.org Another variation involves using acetyl chloride in the alcohol, which achieves a similar outcome. wiley-vch.de These classical methods are valued for their simplicity and use of readily available reagents.
| Reagent Type | Specific Examples | Role in Synthesis |
|---|---|---|
| Amino Acid | L-Proline | Starting material |
| Alcohol | Anhydrous Ethanol | Ester formation |
| Acid Catalyst/Salt Former | Hydrogen Chloride (gas), Thionyl Chloride (SOCl₂), Acetyl Chloride | Catalyzes esterification and forms the hydrochloride salt |
| Solvent | Ethanol (reagent and solvent), Dichloromethane (B109758), Toluene | Reaction medium google.com |
Enantioselective Synthesis of Chiral this compound
The biological activity of many complex molecules is dependent on their stereochemistry. Consequently, methods for the enantioselective synthesis of chiral building blocks like this compound are of significant importance.
The most straightforward method to obtain enantiomerically pure ethyl (S)-pyrrolidine-2-carboxylate hydrochloride is to use the naturally occurring chiral amino acid, L-proline, as the starting material. nih.gov L-proline is an inexpensive and readily available compound with (S) stereochemistry at the C-2 position. ebi.ac.uk
The synthesis is achieved through the classical esterification methods described previously, such as the Fischer esterification. sciencemadness.orgwiley-vch.de Since the esterification reaction at the carboxyl group does not affect the stereocenter at the alpha-carbon, the stereochemical integrity of the starting L-proline is preserved in the final product. nih.gov By starting with L-proline, the resulting this compound is produced as the (S)-enantiomer. This preservation of chirality makes derivatization from the "chiral pool" an efficient and widely used strategy. nih.gov
Asymmetric hydrogenation offers a powerful method for establishing chirality by converting a prochiral unsaturated precursor into a chiral, saturated product. nih.gov In the context of this compound synthesis, this involves the hydrogenation of a pyrroline (B1223166) or pyrrole (B145914) precursor using a transition-metal catalyst complexed with a chiral ligand. acs.org
The substrate for this reaction would typically be an ethyl 2-carboxylate-substituted pyrroline or pyrrole. The double bond(s) in the heterocyclic ring are reduced by hydrogen gas in the presence of the chiral catalyst. acs.org The chiral ligand, often a sophisticated bisphosphine ligand, coordinates to the metal center (commonly rhodium or ruthenium) and directs the hydrogen atoms to add to one face of the substrate preferentially, leading to an excess of one enantiomer of the product. nih.gov This method allows for the creation of the chiral center with high enantioselectivity (ee), often achieving excellent results. nih.gov The diastereoselectivity can also be controlled in highly substituted systems, potentially creating multiple new stereocenters in a single step. acs.org
| Metal | Common Chiral Ligands | Substrate Type |
|---|---|---|
| Rhodium (Rh) | Chiral Bisphosphines (e.g., SKP) | Unsaturated Pyrrolidines (Dehydromorpholines as analogs) nih.gov |
| Ruthenium (Ru) | BINAP | Alkyl Levulinates (Keto-ester precursors) mdpi.com |
| Nickel (Ni) | Chiral Phosphines (e.g., (S,S)-Ph-BPE) | Aliphatic Ketoacids mdpi.com |
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
In the synthesis of ethyl pyrrolidine-2-carboxylate, a chiral auxiliary could be attached to an acyclic precursor. This auxiliary would then direct a subsequent cyclization reaction to form the pyrrolidine ring with a high degree of stereocontrol. For example, a chiral oxazolidinone, popularized by David A. Evans, could be used. wikipedia.org The synthesis might involve attaching the auxiliary to a nitrogen-containing acyclic chain, followed by an intramolecular reaction (such as a Michael addition or an alkylation) to form the five-membered ring. The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to occur on the other face, thus inducing asymmetry. After the ring is formed, the auxiliary is cleaved under specific conditions to reveal the enantiomerically enriched pyrrolidine product. wikipedia.org
| Auxiliary Class | Specific Example | Typical Application |
|---|---|---|
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Aldol (B89426) reactions, Alkylation reactions wikipedia.org |
| Camphorsultams | (1S)-(-)-2,10-Camphorsultam (Oppolzer's sultam) | Cycloadditions, Alkylations wikipedia.org |
| Ephedrine Derivatives | (1R,2S)-(-)-Ephedrine | Alkylation of glycine (B1666218) enolates wikipedia.org |
| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary) | Synthesis of chiral amines sigmaaldrich.com |
Modern Synthetic Routes
Modern synthetic chemistry has focused on developing more efficient and atom-economical reactions. For the synthesis of complex heterocyclic structures like pyrrolidines, multicomponent reactions have emerged as a powerful tool.
Multicomponent reactions (MCRs) are processes where three or more reactants are combined in a single operation to form a product that incorporates substantial portions of all the starting materials. tandfonline.com These reactions are highly efficient as they reduce the number of synthetic steps, purification processes, and waste generation.
The synthesis of substituted pyrrolidine-2-carboxylates can be achieved through MCRs, often involving a [3+2] cycloaddition strategy. nih.gov A common approach involves the reaction of an aldehyde, an amino acid ester (such as ethyl glycinate), and a dipolarophile (an alkene). tandfonline.com In this process, the aldehyde and amino acid ester first condense to form an azomethine ylide in situ. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition with the alkene. This single step constructs the five-membered pyrrolidine ring and can establish multiple stereocenters simultaneously. The stereochemical outcome can often be controlled by using chiral catalysts or by the inherent stereochemistry of the reactants. nih.gov
| Component 1 | Component 2 | Component 3 | Key Intermediate | Final Product Core |
|---|---|---|---|---|
| Aldehyde | Amino Acid Ester | Alkene (Dipolarophile) | Azomethine Ylide | Substituted Pyrrolidine |
Green Chemistry Principles in Synthesis
Key principles applicable to this synthesis include:
Waste Prevention: Designing synthetic routes that generate minimal waste is a primary objective. One-pot, multi-step syntheses, where intermediates are not isolated, exemplify this principle by reducing solvent usage and material loss between steps. orgsyn.org
Use of Less Hazardous Chemicals: Traditional methods for preparing amino acid esters sometimes involve hazardous reagents like thionyl chloride. google.com Greener alternatives, such as direct acid-catalyzed esterification, avoid such substances. sciencemadness.orgsciencemadness.org
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Organocatalysts, such as L-proline itself, are particularly noteworthy. L-proline is a naturally occurring, non-toxic, and inexpensive amino acid that can catalyze reactions with high stereoselectivity, earning it the nickname "the simplest enzyme". libretexts.org Its use aligns with green chemistry by replacing potentially toxic metal catalysts.
Safer Solvents: While solvents like dichloromethane are common in many reported syntheses, a green chemistry approach encourages the substitution with less hazardous solvents or conducting reactions under solvent-free conditions where possible. orgsyn.orgrsc.org Research into heterogeneous catalysts supported on materials like silica (B1680970) also aims to reduce solvent use and simplify catalyst recovery. researchgate.net
| Green Chemistry Principle | Application in Synthesis of this compound | Advantage |
|---|---|---|
| Waste Prevention | Employing one-pot procedures where intermediates are used directly without purification. orgsyn.org | Reduces solvent consumption, energy usage, and material loss. |
| Catalysis | Using catalytic amounts of acid (e.g., HCl) for esterification or employing L-proline as an organocatalyst in related reactions. sciencemadness.orglibretexts.org | Increases reaction efficiency, minimizes waste, and avoids stoichiometric reagents. |
| Less Hazardous Reagents | Avoiding reagents like thionyl chloride in favor of direct esterification methods. google.comsciencemadness.org | Enhances safety for operators and reduces environmental impact. |
| Safer Solvents | Exploring alternatives to chlorinated solvents like dichloromethane. | Minimizes volatile organic compound (VOC) emissions and associated health risks. |
Catalytic Methods for Efficient Production
Catalysis is fundamental to the efficient and large-scale production of this compound. Various catalytic systems have been employed to facilitate the key esterification step.
Acid Catalysis (Fischer-Speier Esterification): This is the most common and direct method. The reaction involves treating L-proline with ethanol in the presence of a strong acid catalyst. A typical procedure involves suspending L-proline in anhydrous ethanol and bubbling dry hydrogen chloride (HCl) gas through the mixture. sciencemadness.orgsciencemadness.org In this process, the excess HCl serves both to form the proline hydrochloride salt and to catalyze the esterification reaction. sciencemadness.org Sulfuric acid can also be used as a catalyst.
Organocatalysis: L-proline and its derivatives are renowned organocatalysts, particularly for promoting asymmetric reactions like aldol and Mannich condensations. libretexts.orgwikipedia.org While not directly used to catalyze its own esterification, the inherent catalytic nature of the proline scaffold is a significant area of chemical research. libretexts.org Polyproline scaffolds have been designed to serve as artificial enzymes for reactions like ester hydrolysis, demonstrating the catalytic potential of proline-based structures. acs.orgnih.gov
Other Catalysts: In certain synthetic routes, other catalysts may be employed. For instance, pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) can be used, often in syntheses that involve activating the carboxylic acid group after N-protection. google.comrsc.org Phase-transfer catalysis has also been utilized in the synthesis of related pyrrolidine derivatives to improve reaction yields and conditions. researchgate.netresearchgate.net
| Catalytic Method | Catalyst Example | Description | Reference |
|---|---|---|---|
| Fischer-Speier Esterification | Hydrogen Chloride (HCl), Sulfuric Acid (H₂SO₄) | Direct esterification of L-proline with ethanol using a strong acid catalyst. Often performed by bubbling dry HCl gas through an ethanolic suspension. | sciencemadness.orgsciencemadness.org |
| Organocatalysis | L-proline, Proline Derivatives | L-proline itself is a well-known catalyst for various asymmetric syntheses, proceeding via enamine or iminium catalysis. | libretexts.orgwikipedia.org |
| Base Catalysis / Co-catalysis | Pyridine, 4-dimethylaminopyridine (DMAP) | Used in multi-step syntheses, often after the installation of a protecting group and activation of the carboxyl group. | google.comrsc.org |
| Phase-Transfer Catalysis | Benzyltriethylammonium chloride | Used in the synthesis of complex pyrrolidine derivatives to facilitate reactions between reactants in different phases. | researchgate.netresearchgate.net |
Protection and Deprotection Strategies in Synthesis
The synthesis of this compound from L-proline often necessitates the use of protecting groups. researchgate.net L-proline contains two reactive functional groups: a secondary amine and a carboxylic acid. To achieve selective esterification of the carboxyl group without side reactions at the amine, the nitrogen atom is temporarily masked with a protecting group. researchgate.net
Protection:
The most common strategy involves N-protection of the pyrrolidine ring.
Boc Protection: The tert-butoxycarbonyl (Boc) group is widely used. L-proline is typically reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534). rsc.org This reaction yields N-Boc-L-proline, which can then be esterified.
Cbz Protection: The benzyloxycarbonyl (Cbz) group is another common choice for protecting the amine functionality in amino acid chemistry. researchgate.net
Deprotection:
After the ester has been formed, the protecting group must be removed to yield the final product. The choice of deprotection method is critical and must be compatible with the newly formed ester linkage.
Acidic Cleavage: For the Boc group, deprotection is typically achieved under acidic conditions. nih.gov Treatment of N-Boc-ethyl pyrrolidine-2-carboxylate with a strong acid like hydrochloric acid (HCl) is a highly efficient method. orgsyn.org This approach is particularly advantageous as it simultaneously removes the Boc group and forms the desired hydrochloride salt in a single step. Other acids, such as trifluoroacetic acid (TFA) or formic acid, can also be used, although they may lead to the formation of side products if conditions are not carefully controlled. orgsyn.org
The sequence of protection, esterification, and deprotection is a cornerstone of synthesizing this compound and many other amino acid derivatives. nih.gov
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition | Advantage |
|---|---|---|---|---|
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., HCl, TFA). orgsyn.orgnih.gov | Stable under many reaction conditions but easily removed with acid. HCl deprotection directly yields the hydrochloride salt. |
| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (e.g., H₂, Pd-C). acs.org | Orthogonal to acid-labile groups; removed under mild, neutral conditions. |
Reactivity and Chemical Transformations of Ethyl Pyrrolidine 2 Carboxylate Hydrochloride
Reactions at the Ester Moiety
The ethyl ester group of the molecule is susceptible to various nucleophilic acyl substitution reactions, providing pathways to other important functional groups such as amides and alcohols.
The transformation of the ester group into an amide, and the use of the amine functionality in peptide bond formation, are fundamental reactions for this compound.
Direct Amidation (Aminolysis): The ester moiety can be converted directly into a primary, secondary, or tertiary amide through a process known as aminolysis. This reaction involves heating the ester with ammonia (B1221849) or a primary/secondary amine. For instance, reacting ethyl pyrrolidine-2-carboxylate with ammonia (ammonolysis), often in an alcoholic solution under pressure, yields the corresponding primary amide, pyrrolidine-2-carboxamide (B126068). google.com This direct conversion is a straightforward method for accessing proline amides, which are valuable intermediates in pharmaceutical synthesis. google.com
Peptide Coupling: In the context of peptide synthesis, ethyl pyrrolidine-2-carboxylate hydrochloride serves as the amine component (after neutralization) that couples with a carboxylic acid. Since the starting material is a hydrochloride salt, a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) must be added to the reaction mixture to liberate the free secondary amine. The carboxylic acid partner is activated using a variety of coupling reagents to facilitate the formation of the amide bond. This process is central to the synthesis of peptides and other complex molecules containing the proline motif.
A wide array of coupling reagents has been developed to promote efficient amide bond formation while minimizing side reactions and racemization. researchgate.net The choice of reagent depends on factors such as the steric hindrance of the coupling partners and the desired reaction conditions.
| Coupling Reagent Class | Examples | Description |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | These reagents activate carboxylic acids to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress racemization. libretexts.org |
| Onium Salts (Phosphonium) | BOP, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Highly efficient reagents that form active esters, known for rapid coupling times and suitability for sterically hindered amino acids. libretexts.org |
| Onium Salts (Uronium/Aminium) | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, TSTU | These are among the most popular and effective coupling reagents, particularly for complex peptide syntheses, due to their high reactivity and low racemization rates. researchgate.netlibretexts.org |
The ester functional group can be readily reduced to a primary alcohol. This transformation is a key step in the synthesis of chiral ligands and pharmaceutical intermediates derived from proline.
Reduction to Alcohols: Strong hydride reducing agents are typically required for the reduction of esters. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, efficiently converting ethyl pyrrolidine-2-carboxylate to (pyrrolidin-2-yl)methanol, also known as L-prolinol. researchgate.net The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to quench the excess reagent and liberate the alcohol. researchgate.net Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in combination with additives or under specific conditions (e.g., in isopropanol), and diisobutylaluminium hydride (DIBAL-H), can also be employed for this reduction. rsc.org
Conversion to Amines: The conversion of the ester to an amine is a two-step process. First, the ester is converted to the corresponding amide via aminolysis as described in section 3.1.1. The resulting pyrrolidine-2-carboxamide is then reduced. The amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like LiAlH₄, yielding (pyrrolidin-2-yl)methanamine. researchgate.net
| Reagent | Starting Functional Group | Product Functional Group | Typical Product |
|---|---|---|---|
| LiAlH₄ (Lithium aluminum hydride) | Ester | Primary Alcohol | (Pyrrolidin-2-yl)methanol |
| NaBH₄ (Sodium borohydride) | Ester | Primary Alcohol | (Pyrrolidin-2-yl)methanol rsc.org |
| LiAlH₄ (Lithium aluminum hydride) | Amide | Amine | (Pyrrolidin-2-yl)methanamine |
Transesterification is the process of exchanging the ethyl group of the ester with another alcohol group. This reaction is useful for modifying the properties of the molecule or for introducing a different protecting group. The reaction can be catalyzed by either an acid or a base. nih.gov
Under basic conditions, an alkoxide (e.g., sodium methoxide) is used as both the nucleophile and the catalyst. The alkoxide attacks the ester carbonyl, leading to a tetrahedral intermediate, which then collapses to expel the original ethoxide group, resulting in a new ester (e.g., methyl pyrrolidine-2-carboxylate). The reaction is typically performed using the desired alcohol as the solvent to drive the equilibrium toward the product. nih.gov
Under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid), the carbonyl oxygen is first protonated, which activates the ester toward nucleophilic attack by a different alcohol. All steps in the acidic mechanism are reversible, and again, using the incoming alcohol as the solvent is necessary to ensure a high yield of the desired product. nih.gov In biological systems, transesterification can also be catalyzed by enzymes such as carboxylesterases, particularly in the presence of alcohols like ethanol (B145695). acs.org
Reactions at the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is a nucleophilic center that can undergo a variety of chemical transformations, including alkylation and acylation. These reactions are essential for incorporating the pyrrolidine scaffold into more complex molecular architectures. As with peptide coupling, a base is required to deprotonate the nitrogen of the hydrochloride salt before it can act as a nucleophile.
N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides (e.g., allyl bromide or benzyl (B1604629) bromide) or other electrophilic alkylating agents. wikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or sodium hydride, to scavenge the acid produced and maintain the nitrogen in its nucleophilic state. This reaction allows for the introduction of a wide variety of substituents onto the pyrrolidine ring.
N-Acylation: Acyl groups are introduced onto the pyrrolidine nitrogen through reaction with acylating agents like acyl chlorides, acid anhydrides, or by coupling with carboxylic acids. For example, reaction with benzyl chlorocarbonate is a common method for introducing the benzyloxycarbonyl (Cbz) protecting group. thieme-connect.com Standard peptide coupling conditions, as described in section 3.1.1, are also a form of N-acylation, where the nitrogen atom acts as the nucleophile to attack an activated carboxylic acid. youtube.com
| Reaction Type | Reagent Example | Base Example | Product Type |
|---|---|---|---|
| N-Alkylation | Benzyl bromide (Bn-Br) | K₂CO₃ (Potassium carbonate) | N-Benzyl ethyl pyrrolidine-2-carboxylate |
| N-Alkylation | Allyl bromide | K₂CO₃ (Potassium carbonate) wikipedia.org | N-Allyl ethyl pyrrolidine-2-carboxylate |
| N-Acylation | Acetyl chloride | Triethylamine (TEA) | N-Acetyl ethyl pyrrolidine-2-carboxylate |
| N-Carbamoylation | Benzyl chlorocarbonate (Cbz-Cl) | Na₂CO₃ (Sodium carbonate) thieme-connect.com | N-Cbz ethyl pyrrolidine-2-carboxylate |
The pyrrolidine nitrogen can be incorporated into a new, larger heterocyclic system through reactions that form one or more additional rings. These transformations are valuable for the synthesis of complex alkaloids and other polycyclic nitrogen-containing compounds. airo.co.in
A prominent example is the Pictet-Spengler reaction, which is used to synthesize tetrahydro-β-carbolines and tetrahydroisoquinolines. nih.govwikipedia.org In a modified application, the nitrogen of ethyl pyrrolidine-2-carboxylate can first be alkylated with a β-arylethyl halide (e.g., 2-(3-indolyl)ethyl bromide). The resulting N-substituted intermediate can then undergo an intramolecular cyclization by reacting with an aldehyde or ketone under acidic conditions. The acid catalyzes the formation of an iminium ion, which is then attacked by the nucleophilic aromatic ring (e.g., the indole (B1671886) nucleus) to form a new six-membered ring fused to the aromatic system. wikipedia.orgnih.gov
Another strategy involves the reaction of the pyrrolidine nitrogen with bifunctional electrophiles. For example, reaction with a 1,3-dicarbonyl compound or a related synthon can lead to the formation of a new fused ring system. Condensation with α,β-unsaturated ketones followed by intramolecular cyclization can also be used to construct bicyclic structures. These methods provide access to a diverse range of fused and bridged heterocyclic scaffolds with the pyrrolidine ring at their core. nih.gov
Stereospecific Reactions and Retention of Chirality
A cornerstone of the utility of this compound in synthesis is the ability to perform reactions where the stereochemical integrity of the chiral center at C2 is preserved. This allows for the transfer of chirality from a relatively simple starting material to a more complex product. The pyrrolidine nitrogen, once deprotonated or under appropriate reaction conditions, can act as a nucleophile in various transformations without affecting the adjacent stereocenter.
Research has demonstrated that the functionalization of the pyrrolidine ring can be achieved while maintaining the original configuration. For instance, in the synthesis of Vildagliptin, a pyrrolidine derivative is reacted with Vilsmeyer's reagent to yield a nitrile. This transformation proceeds with the retention of the chiral center's configuration, highlighting the stability of the stereocenter during such functionalizations. nih.gov
The following table summarizes representative reactions where the chirality of the pyrrolidine-2-carboxylate scaffold is retained.
| Starting Material Derivative | Reagent(s) | Product Type | Stereochemical Outcome |
| Pyrrolidine derivative | Vilsmeyer's Reagent | Nitrile | Retention of configuration nih.gov |
| (S)-3-(acetylthio)-2-methylpropanoic acid | Trichloroacetonitrile, L-proline methyl ester hydrochloride | Amide (Captopril precursor) | Retention of configuration nih.gov |
| L-prolinamide | Pyridine (B92270) derivative | Substituted prolinamide (Alpelisib precursor) | Retention of configuration mdpi.com |
These examples underscore the importance of the pyrrolidine scaffold as a chiral template. The stereocenter directs the spatial arrangement of newly formed bonds and functional groups, a critical aspect in the synthesis of biologically active molecules where specific stereoisomers are often responsible for the desired therapeutic effects.
Oxidative and Reductive Manipulations of the Pyrrolidine Ring System
The pyrrolidine ring and its substituents can undergo a variety of oxidative and reductive transformations, providing pathways to diverse molecular architectures. These manipulations can target the ester group, introduce new functional groups, or even lead to ring cleavage.
Reductive Transformations: The ester group of ethyl pyrrolidine-2-carboxylate is readily reduced to a primary alcohol. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting chiral alcohol, prolinol, is a key intermediate in the synthesis of many pharmaceutical compounds. mdpi.com For example, a key aldehyde derived from a pyrrolidine-2-carboxylic acid system was reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol. nih.gov Furthermore, catalytic hydrogenation can be employed to reduce other functionalities on the pyrrolidine ring, such as double bonds, while leaving the core structure intact. mdpi.com
Oxidative Transformations: Oxidation reactions offer another avenue for functionalizing the pyrrolidine core. The primary alcohol derived from the reduction of the ester can be re-oxidized to an aldehyde or a carboxylic acid using various reagents. Methods like Swern oxidation, or the use of reagents such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with sodium perchlorate, can effectively oxidize prolinol derivatives while preserving the chiral center. mdpi.com In one study, a key aldehyde on the pyrrolidine ring was oxidized to a carboxylic acid via a Pinnick oxidation. nih.gov
More drastic oxidative conditions can lead to the cleavage of the pyrrolidine ring. Studies on N-protected pyrrolidine-2-methanols have shown that oxidative cleavage reactions using catalysts in the presence of Oxone can yield γ-lactones in high yields. nii.ac.jp This type of transformation fundamentally alters the heterocyclic system, providing access to a different class of compounds.
The table below provides examples of oxidative and reductive manipulations on the pyrrolidine system.
| Reaction Type | Substrate | Reagent(s) | Product |
| Reduction | Pyrrolidine-2-carboxylate | Lithium aluminum hydride (LiAlH₄) | Pyrrolidin-2-ylmethanol (Prolinol) mdpi.com |
| Reduction | Pyrrolidine derivative with alkene | Palladium on carbon (Pd/C), H₂ | Saturated pyrrolidine derivative mdpi.comnih.gov |
| Oxidation | Prolinol | SO₃ complex pyridine / Swern Oxidation | Prolinal (aldehyde) mdpi.com |
| Oxidation | Pyrrolidine-2-methanol derivative | Catalyst 33, Oxone | γ-lactone nii.ac.jp |
| Oxidation | Pyrrolidine derivative with aldehyde | Pinnick Oxidation | Pyrrolidine derivative with carboxylic acid nih.gov |
These oxidative and reductive manipulations significantly broaden the synthetic utility of this compound, allowing for its conversion into a diverse array of functionalized chiral molecules.
Ethyl Pyrrolidine 2 Carboxylate Hydrochloride As a Chiral Building Block
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
The pyrrolidine (B122466) ring is a foundational motif in a vast array of natural products and pharmacologically active compounds. Ethyl pyrrolidine-2-carboxylate hydrochloride serves as a readily available, optically pure starting material for the elaboration of more complex heterocyclic systems. Its utility stems from the ability to functionalize both the secondary amine and the C2-ester group to build fused or spirocyclic ring systems.
Indolizidine and quinolizidine (B1214090) alkaloids are bicyclic nitrogen-containing heterocycles that form the core of many biologically active natural products. The synthesis of these scaffolds often relies on chiral precursors to establish the correct stereochemistry. Ethyl pyrrolidine-2-carboxylate, as a derivative of L-proline, is a common starting point for these synthetic endeavors.
A key strategy involves the elaboration of the pyrrolidine ring through N-alkylation and C-acylation reactions, followed by intramolecular cyclization to form the second ring. For instance, the pyrrolidine derivative can be N-acylated with a functionalized side chain that, after subsequent modifications, undergoes a ring-closing reaction to yield the indolizidine core. The stereocenter at the C2 position of the original pyrrolidine ring plays a crucial role in directing the stereochemical outcome of the newly formed bicyclic system. This approach has been instrumental in the total synthesis of various phenanthroindolizidine and phenanthroquinolizidine alkaloids, which are known for their significant biological activities.
Table 1: Key Synthetic Steps for Indolizidine/Quinolizidine Scaffolds
| Step | Transformation | Reagents/Conditions | Purpose |
| 1 | N-Protection/Activation | (Boc)₂O, TEA | Protects the nitrogen and facilitates subsequent reactions. |
| 2 | Ester Reduction | LiAlH₄ or DIBAL-H | Converts the ethyl ester to a primary alcohol (prolinol). |
| 3 | Side Chain Introduction | Alkylation/Acylation | Attaches the carbon framework needed for the second ring. |
| 4 | Cyclization | Intramolecular Mannich, Ring-Closing Metathesis, etc. | Forms the fused bicyclic indolizidine or quinolizidine system. |
Spirocyclic systems containing a pyrrolidine ring are increasingly important scaffolds in medicinal chemistry due to their rigid, three-dimensional structures which allow for precise spatial orientation of functional groups. This compound is an effective precursor for creating these complex architectures.
One of the most powerful methods for constructing spiro-pyrrolidines is the-dipolar cycloaddition reaction using azomethine ylides. In this approach, the pyrrolidine-2-carboxylate is condensed with an aldehyde or ketone to generate an azomethine ylide in situ. This dipole then reacts with a suitable dipolarophile (an alkene) that is tethered to the pyrrolidine ring or is part of another cyclic system, leading to the formation of a spirocyclic pyrrolidine. For example, derivatives of proline can be converted into spiro-fused β-lactams through an intramolecular Mitsunobu reaction, furnishing a diaza-spiro[3.4]octane scaffold.
Applications in Asymmetric Synthesis
The inherent chirality of ethyl (S)-pyrrolidine-2-carboxylate hydrochloride makes it an invaluable tool in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. Its utility extends beyond being a simple chiral starting material; it can actively direct the stereochemical course of reactions.
In the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals, controlling the relative and absolute stereochemistry is paramount. The existing stereocenter at the C2 position of the pyrrolidine ring can exert significant stereochemical influence on reactions at adjacent or remote positions. This phenomenon, known as substrate-controlled diastereoselection, is a cornerstone of many synthetic strategies.
For example, the alkylation of an enolate derived from a protected ethyl pyrrolidine-2-carboxylate derivative often proceeds with high diastereoselectivity. The bulky substituent at the C2 position effectively shields one face of the molecule, forcing the incoming electrophile to attack from the less hindered face. This principle is widely used to set new stereocenters with a predictable outcome, thereby building up molecular complexity in a controlled manner. This control is critical in the synthesis of pyrrolidine-containing drugs where the biological activity is often dependent on the specific stereoisomer.
Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The pyrrolidine scaffold is a privileged structure in the design of such ligands.
This compound is a common precursor for a class of highly effective ligands. A frequent synthetic modification is the reduction of the ethyl ester group to a hydroxymethyl group, yielding (S)-prolinol. This prolinol can be further modified, for instance, by attaching phosphine (B1218219) groups or other coordinating moieties to both the nitrogen and oxygen atoms. The resulting bidentate ligands can coordinate to a metal center, creating a chiral environment that enables highly enantioselective transformations, such as asymmetric hydrogenations, alkylations, and cycloadditions. The well-defined, rigid five-membered ring of the pyrrolidine backbone is crucial for creating a predictable and effective chiral pocket around the metal catalyst.
Synthesis of Bioactive Molecule Scaffolds (excluding clinical data)
The pyrrolidine nucleus is a recurring structural motif in a wide range of biologically active compounds, from alkaloids to synthetic pharmaceuticals. This compound provides a reliable entry point to a variety of molecular scaffolds that have been investigated for their potential biological relevance. Its utility lies in its ability to be transformed into diverse structures while retaining the crucial stereochemical information from its parent amino acid, L-proline.
The scaffolds synthesized from this chiral building block are varied and include, but are not limited to, potent enzyme inhibitors and receptor modulators. For example, the core structures of angiotensin-converting enzyme (ACE) inhibitors often feature a substituted proline moiety. Similarly, many antiviral agents, particularly those targeting viral proteases, incorporate pyrrolidine-based structures to mimic peptide bonds and interact with the enzyme's active site. The construction of these complex scaffolds often begins with the functionalization of simple proline derivatives like ethyl pyrrolidine-2-carboxylate.
Table 2: Bioactive Scaffolds Derived from Pyrrolidine-2-Carboxylate Precursors
| Scaffold | Structural Class | Associated Biological Relevance (General) |
| Substituted Pyrrolidines | Heterocyclic Amines | Core of ACE inhibitors, DPP-IV inhibitors, and various enzyme antagonists. |
| Indolizidine Alkaloids | Bicyclic Alkaloids | Glycosidase inhibitors, ion channel modulators. |
| Quinolizidine Alkaloids | Bicyclic Alkaloids | Neuronal receptor antagonists. |
| Spiro-pyrrolidines | Spirocyclic Heterocycles | Rigid scaffolds for targeting protein-protein interactions; found in antibacterial agents. |
| Pyrrolizidine Alkaloids | Bicyclic Alkaloids | Found in a wide range of plant-derived natural products. |
Peptidomimetics and Amino Acid Analogues
The structural rigidity and defined stereochemistry of the proline scaffold are frequently exploited to create peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess improved stability and bioavailability. This compound is a key precursor for such compounds, especially in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a major class of drugs used to treat hypertension. mdpi.com
ACE inhibitors function by mimicking the structure of the terminal dipeptide of angiotensin I, thereby blocking the enzyme responsible for its conversion to the potent vasoconstrictor angiotensin II. The L-proline moiety is a critical component of many successful ACE inhibitors, providing the necessary structural conformation to bind effectively to the enzyme's active site. mdpi.com
The synthesis of these peptidomimetics often begins with the acylation of the secondary amine of the L-proline ethyl ester (derived from its hydrochloride salt). For instance, in the synthesis of enalapril, a widely used ACE inhibitor, the free base of L-proline ethyl ester is coupled with an N-acylated L-alanine derivative. This peptide coupling step joins the two amino acid analogues, forming the core dipeptide structure of the final drug.
Table 1: Key Intermediates in ACE Inhibitor Synthesis
| Starting Material | Key Intermediate | Target Peptidomimetic Class |
|---|---|---|
| Ethyl L-prolinate hydrochloride | N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanyl-L-proline | ACE Inhibitors (e.g., Enalapril) |
This table illustrates the role of proline esters as foundational units in the synthesis of complex dipeptide structures that form the backbone of ACE inhibitors.
Precursors for Advanced Organic Materials (excluding physical properties)
The utility of this compound extends beyond pharmaceuticals into the realm of advanced organic materials, where its chiral structure is used to impart specific functionalities. One significant application is in the synthesis of specialized polymers and heterogeneous catalysts.
For example, pyrrolidine-functionalized polymer resins have been developed for use as catalysts in aqueous aldol (B89426) reactions. nih.gov The synthesis of such materials can involve the modification of a pre-existing polymer with a pyrrolidine-containing moiety derived from a starting material like ethyl pyrrolidine-2-carboxylate. By converting the ester group to an amide with a polymerizable group, the chiral pyrrolidine unit can be incorporated into a larger polymer chain. The resulting material acts as a heterogeneous catalyst, where the pyrrolidine units serve as the active sites for the catalytic transformation. This approach leverages the well-established catalytic activity of proline and its derivatives in a recyclable, solid-supported format.
Another area of application is in the development of end-functionalized polymeric systems. Research has shown that polymers and oligomers containing N-ethyl pyrrolidine methacrylamide (B166291) units can be synthesized and evaluated for specialized applications like gene vectors. nih.gov The synthesis of the monomer for such polymers can originate from pyrrolidine derivatives, highlighting the pathway from a simple chiral building block to a complex, functional macromolecule.
Contributions to Total Synthesis Strategies
In the field of total synthesis, the "chiral pool" refers to the collection of abundant, inexpensive, and enantiopure natural products—such as amino acids, sugars, and terpenes—that can be used as starting materials for the synthesis of complex target molecules. organic-chemistry.org this compound, being directly derived from L-proline, is a prominent member of this chiral pool. Its use allows for the direct incorporation of a C2-stereocenter, significantly simplifying the synthetic route and avoiding the need for complex asymmetric reactions.
A notable example of its strategic use is in the stereocontrolled total synthesis of (-)-α-kainic acid, a potent neuroexcitatory amino acid. acs.orgresearchgate.net Kainic acid's structure features a substituted pyrrolidine ring with three contiguous stereocenters, presenting a significant synthetic challenge. Several total syntheses have leveraged proline derivatives to establish the core heterocyclic structure and control the stereochemistry.
In one such strategy, a highly functionalized L-proline derivative serves as the starting point. The synthesis involves a sequence of stereoselective reactions to introduce the necessary substituents onto the pyrrolidine ring. The ethyl ester of the starting material provides a convenient handle for modifications and is ultimately converted to the carboxylic acid found in the final natural product. The inherent chirality of the starting proline derivative guides the stereochemical outcome of subsequent transformations, demonstrating the power of a chiral pool approach to efficiently construct complex, biologically active molecules. researchgate.net
Table 2: Strategic Steps in the Synthesis of (-)-α-Kainic Acid from an L-Proline Derivative
| Synthetic Phase | Key Transformation | Purpose |
|---|---|---|
| Starting Material | L-Proline Derivative | Introduction of initial stereocenter and pyrrolidine core. |
| Core Modification | Diastereoselective enolate alkylation | Installation of side chains with correct stereochemistry. |
| Functional Group Interconversion | Reduction and oxidation steps | Elaboration of substituents to match the target molecule. |
This table outlines a generalized strategic approach, highlighting how the initial chirality of a proline derivative is propagated through the synthesis to achieve the target natural product.
Derivatives and Analogues of Ethyl Pyrrolidine 2 Carboxylate Hydrochloride
Synthesis of Functionalized Pyrrolidine-2-carboxylates
Functionalization of the ethyl pyrrolidine-2-carboxylate scaffold can be strategically approached by introducing substituents onto the pyrrolidine (B122466) ring itself or by modifying the ester functional group. These modifications are key to altering the molecule's steric and electronic properties.
The introduction of substituents at the carbon atoms of the pyrrolidine ring is a primary strategy for creating structural diversity. A variety of synthetic methods have been developed to achieve this, often focusing on the C2 and C4 positions.
One common approach involves the use of proline or 4-hydroxyproline (B1632879) as starting materials, which already possess a pyrrolidine ring that can be further modified. libretexts.org For direct functionalization, redox-neutral reactions have been employed to introduce aryl groups at the α-position (C2) of the pyrrolidine ring. For instance, α-aryl-substituted pyrrolidines can be synthesized in a one-pot reaction from pyrrolidine using a quinone monoacetal as an oxidizing agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. researchgate.net This method avoids the use of metals and harsh bases. researchgate.net
Another strategy is the cyclization of appropriately substituted linear precursors. For example, ethyl cis- and trans-4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate have been synthesized through the cyclization of ethyl N-(α,β-dichloropropionyl)-N-phenyl-α-aminophenylacetate. sigmaaldrich.commasterorganicchemistry.com This method introduces both a substituent (chloro group) at the C4 position and modifies the ring's core structure.
Multicomponent reactions also offer an efficient pathway to substituted pyrrolidine-2-carboxylates. A one-pot reaction between aldehydes, amino acid esters, and chalcones, initiated by iodine, can yield various pyrrolidine-2-carboxylate derivatives. google.com
Below is a table summarizing selected methods for introducing substituents onto the pyrrolidine ring.
| Starting Material | Reagents/Conditions | Product Type | Ref. |
| Pyrrolidine | Quinone monoacetal, Aryl nucleophile, DABCO, Toluene, 60 °C | α-Aryl-substituted pyrrolidine | researchgate.net |
| Ethyl N-phenyl-α-phenylglycinate | 1. α,β-dichloropropionyl chloride; 2. Phase transfer catalysis | Ethyl 4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate | masterorganicchemistry.com |
| Aldehydes, Amino acid esters, Chalcones | I₂, K₂CO₃ | Polysubstituted pyrrolidine-2-carboxylates | google.com |
| N-carbamate-protected amino alcohols | Orthoesters, Acid catalyst | Substituted pyrrolidines | google.com |
This table is interactive and allows for sorting and filtering of the data.
The ethyl ester of pyrrolidine-2-carboxylate can be converted into other esters, such as methyl, tert-butyl, or benzyl (B1604629) esters, through several standard organic chemistry transformations. This diversification is often necessary to modify the compound's solubility, reactivity, or to serve as a protecting group during subsequent synthetic steps. organic-chemistry.orgchemguide.co.uk
Transesterification is a direct method for exchanging the alkoxy group of an ester. This reaction can be catalyzed by either an acid or a base. google.com To convert the ethyl ester to a different ester (e.g., methyl ester), the compound is treated with a large excess of the corresponding alcohol (methanol) in the presence of a catalyst like sulfuric acid or a sodium alkoxide (sodium methoxide). google.comlibretexts.org The use of the new alcohol as a solvent helps to drive the equilibrium towards the desired product. google.com
Hydrolysis followed by Re-esterification is another common two-step approach.
Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding pyrrolidine-2-carboxylic acid. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.orgbeilstein-journals.orgnih.gov This reaction is irreversible and yields the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to give the free carboxylic acid. libretexts.org
Esterification: The resulting carboxylic acid can then be converted to the desired ester. For example, benzyl esters can be prepared by reacting the carboxylic acid with 2-benzyloxypyridine and methyl triflate. nih.gov Tert-butyl esters are often synthesized from the carboxylic acid using reagents like tert-butyl 2,2,2-trichloroacetimidate. rsc.org
| Reaction | Reagents/Conditions | Product | General Principle | Ref. |
| Transesterification (Acid-catalyzed) | Excess ROH (e.g., CH₃OH), H₂SO₄ (cat.), Heat | Pyrrolidine-2-carboxylate (e.g., methyl ester) | Equilibrium-driven exchange of alkoxy groups. | google.com |
| Transesterification (Base-catalyzed) | Excess ROH, NaOR (cat.), Heat | Pyrrolidine-2-carboxylate (e.g., methyl ester) | Nucleophilic acyl substitution by an alkoxide. | google.com |
| Hydrolysis (Saponification) | NaOH (aq), Heat | Sodium pyrrolidine-2-carboxylate | Irreversible conversion of ester to carboxylate salt. | libretexts.orgbeilstein-journals.org |
| Benzyl Esterification | Pyrrolidine-2-carboxylic acid, 2-benzyloxypyridine, MeOTf | Benzyl pyrrolidine-2-carboxylate | Activation of carboxylic acid for reaction with a benzyl source. | nih.gov |
This table is interactive and allows for sorting and filtering of the data.
Preparation of Pyrrolidine-2-carboxamides
The conversion of the ester group of ethyl pyrrolidine-2-carboxylate to an amide is a key transformation for producing compounds with altered biological activities and physicochemical properties. Pyrrolidine-2-carboxamides are found in a variety of biologically active molecules, including organocatalysts and peptide mimics. lookchem.com
The most direct method for synthesizing pyrrolidine-2-carboxamides from the corresponding ester is through aminolysis . This reaction involves heating the ethyl ester with an excess of a primary or secondary amine. However, this reaction can be slow. A more common and efficient approach is a two-step process involving the hydrolysis of the ester to the carboxylic acid, followed by amide bond formation.
The synthesis of N-substituted pyrrolidine-2-carboxamides has been described via a two-step, one-pot amidation of the corresponding carboxylic acid. lookchem.com In this procedure, the carboxylic acid (obtained from hydrolysis of the ester) is first activated, for example with thionyl chloride to form an acyl chloride intermediate. Subsequent addition of a desired amine leads to the formation of the corresponding carboxamide. lookchem.com This method has been used to synthesize a series of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides. lookchem.com
This scaffold is also used in the synthesis of more complex structures. For instance, a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus were synthesized by functionalizing the pyrrolidine nitrogen after the core structure was built. nih.gov Dipeptide organocatalysts have also been synthesized by coupling N-Boc-D-proline with various amines, demonstrating the utility of forming these amide bonds in catalyst development.
| Precursor | Amine | Coupling Reagents/Conditions | Product | Application | Ref. |
| Pyrrolidine-2-carboxylic acid | Various primary/secondary amines | Thionyl chloride, Dichloromethane (B109758) | Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | Antimicrobial peptide mimics | lookchem.com |
| N-Boc-D-proline | NHTf-substituted pyrrolidines | Coupling agents (e.g., EDC, HOBt) | Dipeptide organocatalysts | Asymmetric organocatalysis | |
| (S)-pyrrolidine-2-carboxamide | L-pyroglutamic acid derivative | Not specified | Protirelin (a peptide hormone) | Pharmaceutical synthesis | chemguide.co.uk |
This table is interactive and allows for sorting and filtering of the data.
Development of Pyrrolidine-2,3-dione Derivatives
Pyrrolidine-2,3-diones are a class of derivatives that have attracted significant attention due to their presence in natural products and their potential as intermediates for more complex heterocyclic compounds. They have been identified as a promising scaffold for developing novel antibacterial agents. nih.gov
A highly efficient method for the synthesis of these derivatives is the one-pot, three-component reaction. nih.gov This approach typically involves the reaction of an amine, an aldehyde, and a pyruvate (B1213749) derivative in a suitable solvent like dioxane. nih.gov For example, a mixture of an amine (R¹NH₂) and an aldehyde can be stirred, followed by the addition of an aryl pyruvate and acetic acid, which upon heating yields the desired pyrrolidine-2,3-dione. nih.gov This method allows for the modification of the substituent at the nitrogen (R¹) by varying the starting amine. nih.gov
Another synthetic route involves a three-component reaction to first prepare a 4-acetyl-3-hydroxy-3-pyrroline-2-one derivative. This intermediate can then be reacted with an aliphatic amine, such as methylamine, to yield 1,4,5-trisubstituted pyrrolidine-2,3-diones. Research has also reported a facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones via a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. organic-chemistry.org
| Reaction Type | Reactants | Key Features | Product | Ref. |
| One-pot, three-component | Amine (R¹NH₂), Aldehyde, p-Bromophenyl pyruvate | Efficient, allows for R¹ modification | Substituted Pyrrolidine-2,3-dione | nih.gov |
| Two-step, three-component | Reactants to form 3-pyrroline-2-one, then Aliphatic amine | Synthesis via a stable intermediate | 1,4,5-Trisubstituted Pyrrolidine-2,3-dione | |
| One-pot, three-component | Not specified | Cyclization/allylation followed by Claisen rearrangement | Densely functionalized Pyrrolidinone | organic-chemistry.org |
This table is interactive and allows for sorting and filtering of the data.
Heterocyclic Ring Fused Analogues
Fusing a second ring to the pyrrolidine-2-carboxylate backbone creates bicyclic and polycyclic structures with rigid conformations, which are of great interest in medicinal chemistry and materials science. The synthesis of these fused analogues often relies on cycloaddition reactions, where the pyrrolidine ring is formed as part of the fusion process.
A prominent strategy for constructing fused pyrrolidine rings is the 1,3-dipolar cycloaddition reaction. This reaction typically involves an azomethine ylide as the 1,3-dipole, which reacts with a dipolarophile (e.g., an alkene or alkyne) to form the pyrrolidine ring. google.com This approach has been used to synthesize novel 3,4-dibenzoyl-5-hetarylpyrrolidines by reacting an imine (formed from a heterocyclic aldehyde and an amino acid ester) with trans-1,2-dibenzoylethylene. google.com
This strategy has been extended to create highly complex molecules. For instance, functionalized heptacyclic pyrrolo[2,1-a]isoquinolines have been synthesized via a 1,3-dipolar cycloaddition between tetracyclic cyclopentadienones and isoquinolinium N-ylides. Another approach involves a [2+2]/[2+3] cycloaddition between nonstabilized azomethine ylides, alkynes, and silyl (B83357) enol ethers to produce polysubstituted fused pyrrolidines, such as 3-azabicyclo[3.2.0]heptanes, with excellent diastereoselectivity. sigmaaldrich.com
Furthermore, ring contraction of readily available pyridines has been reported as a novel method to access pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which are versatile synthons for other functionalized pyrrolidines. libretexts.org
| Synthetic Strategy | Key Intermediates/Reactants | Fused System Example | Ref. |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes/Alkynes | 3,4-Dibenzoyl-5-hetarylpyrrolidines | google.com |
| 1,3-Dipolar Cycloaddition | Isoquinolinium N-ylides, Tetracyclic cyclopentadienones | Heptacyclic pyrrolo[2,1-a]isoquinolines | |
| [2+2]/[2+3] Cycloaddition | Nonstabilized azomethine ylides, Alkynes, Silyl enol ethers | 3-Azabicyclo[3.2.0]heptanes | sigmaaldrich.com |
| Photo-promoted Ring Contraction | Pyridines, Silylborane | 2-Azabicyclo[3.1.0]hex-3-enes | libretexts.org |
This table is interactive and allows for sorting and filtering of the data.
Computational and Mechanistic Investigations
Theoretical Studies on Reaction Pathways Involving Ethyl Pyrrolidine-2-carboxylate Hydrochloride
While specific theoretical studies exclusively detailing the reaction pathways of this compound are not extensively documented in dedicated publications, the broader class of proline esters has been the subject of significant computational investigation, particularly in the realm of organocatalysis. Proline and its derivatives are known to catalyze a variety of asymmetric reactions, such as aldol (B89426) and Mannich reactions, through an enamine-based mechanism. Quantum chemical calculations, predominantly using Density Functional Theory (DFT), have been instrumental in elucidating these pathways.
Theoretical models for proline-catalyzed aldol reactions, for instance, have been extensively studied to understand stereoselectivity. These studies map out the potential energy surfaces for the key steps: enamine formation, carbon-carbon bond formation, and hydrolysis. The calculations help in identifying the transition state structures responsible for the observed enantiomeric and diastereomeric outcomes. For reactions involving proline esters like the ethyl ester, computational models predict how the ester group influences the steric and electronic environment of the catalytic cycle. DFT studies on the contraction of pyrrolidine (B122466) rings to form cyclobutanes have also been performed, revealing the mechanism to proceed through 1,4-biradical intermediates and a rate-determining step involving the release of N₂. ambeed.comgoogle.com
Furthermore, quantum chemical studies have been applied to understand the synthesis of pyrrolidine derivatives. For example, in the one-pot synthesis of pyrrolidinediones from nitromethane (B149229) and coumarin (B35378) derivatives, computational modeling has detailed the energetics of the Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. guidechem.com Such studies provide a foundational understanding of the reaction energies and barriers that would be analogous to synthetic routes involving Ethyl Pyrrolidine-2-carboxylate.
Table 1: Key Reaction Types Investigated Computationally for Proline Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Reaction Type | Computational Method | Key Findings |
|---|---|---|
| Asymmetric Aldol Reaction | DFT (B3LYP, M06-2X) | Elucidation of transition state geometries determining stereoselectivity. uni.lu |
| Mannich Reaction | DFT | Investigation of the role of catalysts and substrates on reaction barriers. |
| Pyrrolidine Ring Contraction | DFT | Identification of a 1,4-biradical intermediate and a stereoretentive, barrierless ring closure. ambeed.comgoogle.com |
Conformational Analysis and Stereochemical Preferences
The biological and chemical activity of pyrrolidine derivatives is intrinsically linked to the conformation of the five-membered ring. The pyrrolidine ring is not planar and adopts puckered, envelope (E) or twisted (T) conformations to minimize steric and torsional strain. For proline and its esters, two principal puckered conformations are typically observed, designated as Cγ-endo (UP) and Cγ-exo (DOWN), where the Cγ atom is displaced on the same or opposite side of the ring, respectively, relative to the carboxylate group.
A detailed conformational analysis of L-proline methyl ester (ProOMe), a close analog of the title compound, has been conducted using a combination of NMR spectroscopy and theoretical calculations. cam.ac.uk These studies revealed that the conformational preferences are governed by a delicate balance of hyperconjugative and steric effects. Natural Bond Orbital (NBO) analysis showed that hyperconjugation, such as the interaction between the nitrogen lone pair (n_N) and the antibonding orbital of the Cα-C=O bond (σ*_(Cα-C=O)), plays a crucial role in stabilizing certain conformers. cam.ac.uk
For Ethyl Pyrrolidine-2-carboxylate, the puckering of the pyrrolidine ring and the orientation of the ethyl carboxylate group are the key conformational variables. The protonation of the ring nitrogen to form the hydrochloride salt introduces further complexity. The presence of the N-H+ bond influences the electronic properties and can favor specific ring puckers through intramolecular interactions. Theoretical calculations using DFT and post-Hartree-Fock methods are essential to determine the relative energies of these different conformers. google.com Generally, substituents on the pyrrolidine ring can lock it into a preferred conformation; for example, electronegative substituents at the C4 position are known to strongly influence the endo/exo preference. sigmaaldrich.com
Table 2: Predominant Pyrrolidine Ring Puckers This table is interactive and can be sorted by clicking on the column headers.
| Pucker Type | Description | Key Stabilizing Factors |
|---|---|---|
| Cγ-endo (UP) | Cγ is on the same side as the carboxylate group. | Hyperconjugation, steric effects. cam.ac.uk |
Intermolecular Interactions and Crystal Packing Analysis (excluding basic properties)
A search of publicly available crystallographic databases did not yield a specific crystal structure for this compound. However, the principles governing its crystal packing can be inferred from computational studies and the known crystal structures of closely related pyrrolidine derivatives.
In addition to this dominant hydrogen bond, weaker interactions such as C-H···O and C-H···Cl hydrogen bonds are expected to play a significant role in stabilizing the three-dimensional structure. The carbonyl oxygen of the ethyl ester group is a potent hydrogen bond acceptor, and interactions involving the C-H bonds of the pyrrolidine ring and the ethyl group with this oxygen are likely. molbase.com Computational tools like Hirshfeld surface analysis are invaluable for visualizing and quantifying these weak intermolecular contacts. For instance, in the crystal structure of 1-Ethyl 2-methyl 3,4-bis(acetyloxy)pyrrolidine-1,2-dicarboxylate, Hirshfeld analysis revealed that H···H, O···H, and C···H contacts dominate the crystal packing, and interaction energy calculations highlighted the importance of dispersion forces in stabilizing the crystal. indiamart.com Similar patterns of weak interactions would be anticipated to contribute to the packing of this compound, creating a complex and stable supramolecular assembly.
Table 3: Expected Intermolecular Interactions in the Crystal Lattice This table is interactive and can be sorted by clicking on the column headers.
| Interaction Type | Donor | Acceptor | Expected Role |
|---|---|---|---|
| Strong Hydrogen Bond | N-H+ (pyrrolidinium) | Cl- (chloride) | Primary structure-directing motif |
| Weak Hydrogen Bond | C-H (ring, ethyl) | O=C (ester) | Secondary stabilization, packing modulation |
| Weak Hydrogen Bond | C-H (ring, ethyl) | Cl- (chloride) | Contribution to lattice energy |
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations are a cornerstone of modern mechanistic chemistry, providing detailed electronic structure information that is often inaccessible through experimental means alone. For reactions involving this compound, methods like DFT can be used to locate transition states, calculate activation energies, and determine reaction pathways, thereby elucidating the reaction mechanism.
For example, in the study of proline-catalyzed reactions, DFT calculations have been employed to explore the full catalytic cycle. uni.lu These calculations can rationalize the observed stereoselectivities by comparing the activation energies of diastereomeric transition states. The models often include explicit solvent molecules to better simulate the reaction environment and improve the accuracy of the calculated energies. nih.gov
Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are often coupled with these calculations to gain deeper insight. NBO analysis can quantify the stabilizing hyperconjugative interactions within molecules and transition states, explaining conformational preferences and the electronic effects of substituents. cam.ac.uk AIM theory can be used to characterize the nature of chemical bonds and non-covalent interactions, identifying bond critical points that reveal the strength and nature of interactions within the crystal lattice or between reacting species. Such computational approaches provide a powerful framework for understanding not just what happens in a reaction, but why it happens, offering predictive power for designing new catalysts and reactions.
Table 4: Common Quantum Chemical Methods and Their Applications This table is interactive and can be sorted by clicking on the column headers.
| Method | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, transition state searching, energy calculations. uni.lu | Reaction pathways, activation energies, stereochemical preferences. |
| Møller–Plesset Perturbation Theory (MP2) | High-accuracy energy calculations. google.com | Refined energetic profiles, conformational energies. |
| Natural Bond Orbital (NBO) Analysis | Analysis of the electron density. cam.ac.uk | Hyperconjugative interactions, atomic charges, orbital interactions. |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Catalysts for Its Synthesis
The biological activity of molecules containing pyrrolidine (B122466) rings is often dependent on their stereochemistry. Consequently, the development of highly efficient stereoselective synthetic methods is paramount. mdpi.com While significant progress has been made, the quest for catalysts that offer higher yields, exceptional enantioselectivity, and broader substrate scope continues.
Future research is anticipated to move beyond well-established methods like chiral phase-transfer catalysis (PTC) and explore new catalytic systems. nih.gov This includes the design and synthesis of novel organocatalysts, potentially leveraging complex scaffolds derived from other natural products to create a more defined chiral environment. unibo.it Another promising area is the advancement of heterogeneous catalysts. For instance, immobilizing proline derivatives on solid supports like magnetic nanorods offers a sustainable approach that facilitates easy catalyst recovery and reuse, a critical factor for industrial-scale synthesis. rsc.org The development of catalysts that can operate under mild conditions and tolerate a wide range of functional groups remains a key objective.
Key research goals in this area include:
Designing advanced chiral phase-transfer catalysts: Creating next-generation catalysts, such as novel C2-symmetric chiral quaternary ammonium (B1175870) salts, to improve enantiomeric excess and reaction rates. nih.gov
Exploring bio-inspired catalysts: Synthesizing complex organocatalysts that mimic enzymatic pockets to achieve superior control over the stereochemical outcome.
Advancing heterogeneous catalysis: Developing robust and highly recyclable solid-supported catalysts to make the synthesis more economically viable and environmentally friendly. rsc.orgresearchgate.net
| Catalyst Type | Example | Key Features | Future Research Focus |
|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Chiral Quaternary Ammonium Salts | Well-established for asymmetric alkylation of glycine (B1666218) imines. nih.gov | Design of more structurally complex and efficient catalysts. |
| Organocatalysis | Densely Substituted l-Proline Esters | Can modulate selectivity in reactions like Michael additions. acs.org | Development of dipeptide-like structures and catalysts with extra stereocenters. unibo.it |
| Heterogeneous Catalysis | L-proline functionalized manganese ferrite (B1171679) nanorods | High diastereoselectivity, easy catalyst recovery and reusability. rsc.org | Improving catalyst stability over multiple cycles and expanding substrate scope. |
| Metal-Complex Catalysis | Palladium with aminoquinoline directing groups | Enables direct C(sp3)–H functionalization at the 3-position. acs.org | Exploring other transition metals and directing groups for novel functionalizations. |
Expanding Its Utility in Cascade and Multicomponent Reactions
Future research will likely focus on designing novel cascade reactions where ethyl pyrrolidine-2-carboxylate hydrochloride can act as either a catalyst or a key building block. As a catalyst, its derivatives can be fine-tuned to control complex stereochemical outcomes in tandem reactions. nih.gov As a building block, the pyrrolidine ring can be incorporated into intricate polyheterocyclic frameworks through innovative MCRs, such as the decarboxylation-driven double [3+2] cycloadditions that generate pyrrolizidines. nih.gov The development of copper-catalyzed MCRs to build diverse spiro-fused tetrahydrocarbazoles highlights the potential for discovering new transformations. beilstein-journals.org There is significant unexplored potential in combining the reactivity of the pyrrolidine nitrogen, the α-carbon, and the ester functionality in novel one-pot transformations. nih.govmdpi.com
Unexplored avenues include:
Design of novel organocatalyzed cascades: Developing new sequences where a proline ester derivative catalyzes multiple bond-forming events with high stereocontrol.
Use in complex MCRs: Employing ethyl pyrrolidine-2-carboxylate as a bifunctional building block in three-, four-, or even five-component reactions to access novel molecular architectures. nih.gov
Synergistic catalysis: Combining proline ester organocatalysis with metal catalysis in a single pot to achieve transformations not possible with either catalyst alone.
| Reaction Type | Role of Proline Derivative | Product Class | Potential for Expansion |
|---|---|---|---|
| Three-Component Pyrano[3,2-c]quinolinone Synthesis | Catalyst | Substituted Pyranoquinolinones | Expanding to other heterocyclic systems; use of chiral derivatives for asymmetric versions. researchgate.net |
| Decarboxylative [3+2] Cycloaddition | Reactant (Azomethine Ylide Precursor) | Pyrrolidines and Pyrrolizidines | Designing new double annulation strategies to create diverse fused polyheterocyclic systems. nih.gov |
| Cu(I)-catalyzed Cascade Cycloaddition | Reactant | Highly Functionalized Proline Derivatives | Exploring different allenynes and azides to generate a wider library of complex prolines. nih.govmdpi.com |
| Carbohydrate Cascade Reactions | Catalyst | C-glycosides | Investigating different carbohydrate and ketone substrates to understand and exploit matched/mismatched catalytic effects. nih.gov |
Exploration of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, particularly in the pharmaceutical industry, to minimize environmental impact. chemistryjournals.net Future research on this compound will heavily emphasize the development of sustainable manufacturing processes.
This involves a multi-faceted approach, including the replacement of hazardous solvents with greener alternatives like water, ionic liquids, or natural deep eutectic solvents (NaDES). chemistryjournals.netmdpi.com For example, L-proline-based NaDES have been shown to act as both the solvent and the catalyst in Knoevenagel condensations. mdpi.com Furthermore, the development of solvent-free reaction conditions is a key goal. researchgate.net Another critical area is the use of biocatalysis. Enzyme-catalyzed processes, such as the amidation of L-proline using immobilized enzymes, can offer high selectivity and avoid the use of hazardous reagents like thionyl chloride, significantly improving atom economy and reducing waste. rsc.org The integration of energy-efficient techniques, such as microwave and ultrasound irradiation, can also contribute to greener processes by reducing reaction times and energy consumption. mdpi.com
Future research objectives for green synthesis include:
Biocatalytic production: Engineering enzymes for the direct and stereoselective synthesis of ethyl pyrrolidine-2-carboxylate and its derivatives.
Solvent minimization: Expanding the use of aqueous media, deep eutectic solvents, or solvent-free conditions for both synthesis and application. researchgate.net
Recyclable catalytic systems: Focusing on heterogeneous catalysts that can be easily separated and reused for multiple cycles without significant loss of activity. rsc.orgresearchgate.net
Continuous flow chemistry: Developing continuous manufacturing processes to improve safety, efficiency, and scalability while reducing waste.
| Parameter | Traditional Method (e.g., using Thionyl Chloride) | Green Alternative | Reference |
|---|---|---|---|
| Reagents | Hazardous (e.g., SOCl₂, hazardous solvents like dichloromethane) | Benign (e.g., ammonia (B1221849), recyclable alcohols) | rsc.org |
| Catalyst | Often stoichiometric reagents | Recyclable biocatalysts or heterogeneous catalysts | rsc.orgrsc.org |
| Solvent | Volatile organic compounds (VOCs) | Water, ionic liquids, deep eutectic solvents, or solvent-free | chemistryjournals.netmdpi.com |
| Waste | Significant hazardous waste (e.g., SO₂, HCl) | Minimal waste (e.g., water), high atom economy | rsc.org |
| Energy | Conventional heating, long reaction times | Microwave, ultrasound, flow chemistry for reduced energy use | mdpi.com |
Theoretical Prediction of Novel Reactivity and Derivatives
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the behavior of molecules. nih.gov For ethyl pyrrolidine-2-carboxylate, theoretical studies can provide profound insights into its conformational preferences, which govern its reactivity and the stereoselectivity of the reactions it catalyzes. nih.gov
Future research will increasingly rely on in silico methods to accelerate the discovery process. Density Functional Theory (DFT) calculations can be used to model transition states for reactions involving proline esters, helping to elucidate the origins of stereoselectivity and guide the design of more effective catalysts. nih.govresearchgate.net These computational models can predict how subtle structural modifications to the pyrrolidine ring—such as the introduction of substituents or conformational constraints—will impact catalytic efficiency. researchgate.net Beyond catalysis, theoretical studies can predict novel reaction pathways. For example, computational analysis can help identify the most plausible mechanisms in complex multicomponent reactions or predict the feasibility of entirely new transformations that have not yet been explored experimentally. beilstein-journals.org This predictive power allows researchers to prioritize synthetic targets and design experiments more efficiently, saving time and resources.
Key areas for theoretical exploration are:
Catalyst design: Using computational screening to design new proline-based organocatalysts with enhanced activity and selectivity for specific transformations.
Mechanism elucidation: Applying DFT and other methods to understand complex reaction pathways, such as those in cascade and multicomponent reactions, to enable their optimization. beilstein-journals.org
Reactivity prediction: Modeling the electronic and steric properties of novel, unexplored derivatives of ethyl pyrrolidine-2-carboxylate to predict their potential reactivity in new chemical transformations.
Conformational analysis: Studying the interplay between solvent, substituents, and the conformational equilibrium of the pyrrolidine ring to better control reaction outcomes. nih.gov
| Computational Method | Property/System Studied | Key Insights and Predictive Power | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Transition states of aldol (B89426) reactions catalyzed by proline derivatives | Explains the origins of stereoselectivity; allows for rational design of new catalysts. | nih.govresearchgate.net |
| NMR and Theoretical Calculations | Conformational preferences of L-proline methyl ester | Reveals that hyperconjugative and steric effects control conformational equilibrium, impacting reactivity. | nih.gov |
| DFT and Potential Energy Surface (PES) Mapping | Mechanism of multicomponent synthesis of pyrrolidine-2,3-diones | Identifies the lowest energy reaction pathway, showing kinetic control is more significant than thermodynamic control. | beilstein-journals.org |
| Quantum Mechanical Simulation | Proline-catalyzed cascade reactions with carbohydrates | Identifies complex mechanisms (e.g., Mannich/retro aza-Michael) and explains matched/mismatched stereochemical outcomes. | nih.gov |
Q & A
Q. What are the standard synthetic routes for ethyl pyrrolidine-2-carboxylate hydrochloride, and how do reaction conditions influence yield?
this compound is commonly synthesized via microwave-assisted reactions or multi-step coupling protocols. For example, microwave irradiation (120°C for 2 hours) with acetonitrile as the solvent achieved an 81% yield in a reaction involving mthis compound and phenyl methoxycarbamate . Key factors include:
- Temperature : Higher temperatures (e.g., 120°C) accelerate reaction kinetics but may require pressure-safe equipment.
- Solvent choice : Polar aprotic solvents like acetonitrile enhance nucleophilic reactivity.
- Purification : Flash chromatography with gradients of CH₂Cl₂/EtOAc is critical for isolating the product .
Q. How is this compound characterized, and what analytical techniques are most reliable?
Characterization typically involves:
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, amide bands near 1640 cm⁻¹) .
- Chromatography : HPLC or TLC (Rf = 0.5 in certain solvent systems) confirms purity .
- Mass spectrometry : ESI-MS detects molecular ions (e.g., [MH⁺] signals) for structural validation .
Q. What safety and handling protocols are recommended for this compound?
While specific hazard classifications are not always listed, general precautions include:
- Ventilation : Use fume hoods due to potential irritancy (observed in structurally similar compounds) .
- Documentation : Ensure compliance with regulations for controlled substances, as additional permits or BSL certifications may apply .
- Storage : Short shelf life necessitates verifying expiry dates before use .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation in multi-step syntheses?
Byproduct analysis requires:
- Intermediate monitoring : Use LC-MS to track unwanted adducts (e.g., during coupling reactions with chloroethyl intermediates) .
- Temperature control : Lower temperatures (0°C) during sensitive steps (e.g., amine coupling) reduce side reactions .
- Workup strategies : Celite® filtration and biphasic washes (e.g., ethyl acetate/water) improve purity by removing unreacted reagents .
Q. How do solvent polarity and additives influence enantiomeric purity in pyrrolidine derivatives?
Chiral resolution challenges can be addressed via:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA.
- Additive screening : Diisopropylethylamine (i-Pr₂NEt) enhances reaction selectivity by scavenging HCl, preventing racemization .
- Solvent effects : Low-polarity solvents (e.g., CH₂Cl₂) stabilize intermediates, favoring stereochemical retention .
Q. What strategies resolve contradictions in spectroscopic data across studies?
Discrepancies in IR or NMR spectra may arise from:
- Hydration states : Anhydrous vs. hydrated forms alter peak positions.
- Impurity profiles : Compare purity levels (e.g., >95.0% in commercial batches vs. lab-synthesized samples) .
- Instrument calibration : Cross-validate using reference standards (e.g., USP-grade materials) .
Q. How can computational modeling guide the design of novel pyrrolidine-based analogs?
Methodologies include:
- DFT calculations : Predict reaction pathways for intermediates (e.g., N-isocyanates) to optimize activation energies .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize analogs for synthesis .
Methodological Notes
- Peer-reviewed validation : Prioritize literature from journals like Oriental Journal of Chemistry or synthesis protocols from universities (e.g., Università degli Studi del Piemonte Orientale) .
- Data presentation : Follow guidelines for chemical nomenclature, SI units, and statistical analysis per Extended Essay Guide standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
